2-bromo-4-methoxy-N-methyl-3-phenylmethoxybenzamide
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Overview
Description
2-bromo-4-methoxy-N-methyl-3-phenylmethoxybenzamide is an organic compound with a complex structure that includes bromine, methoxy, and phenylmethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-methoxy-N-methyl-3-phenylmethoxybenzamide typically involves multiple steps. One common route starts with the bromination of a suitable precursor, followed by methoxylation and subsequent amidation. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-methoxy-N-methyl-3-phenylmethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzamides.
Scientific Research Applications
2-bromo-4-methoxy-N-methyl-3-phenylmethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-4-methoxy-N-methyl-3-phenylmethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-methoxy-N,2-dimethylbenzamide
- 2-bromo-4-methoxybenzaldehyde
- N-(4-bromophenyl)-3-methoxybenzamide
Uniqueness
2-bromo-4-methoxy-N-methyl-3-phenylmethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C16H16BrNO3 |
---|---|
Molecular Weight |
350.21 g/mol |
IUPAC Name |
2-bromo-4-methoxy-N-methyl-3-phenylmethoxybenzamide |
InChI |
InChI=1S/C16H16BrNO3/c1-18-16(19)12-8-9-13(20-2)15(14(12)17)21-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,18,19) |
InChI Key |
LMYOITDCLVCFGA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C(=C(C=C1)OC)OCC2=CC=CC=C2)Br |
Origin of Product |
United States |
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